3-Furan-3-yl-3a,7-dimethyl-3a,4,5,6-tetrahydro-3H-isobenzofuran-1-one

Description

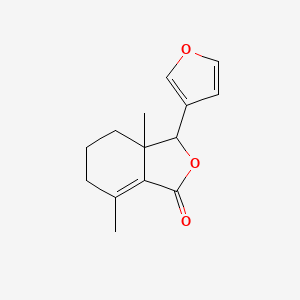

3-Furan-3-yl-3a,7-dimethyl-3a,4,5,6-tetrahydro-3H-isobenzofuran-1-one (common name: Fraxinellone, CAS 28808-62-0) is a natural isobenzofuranone derivative isolated from the root bark of Dictamnus dasycarpus . Its molecular formula is C₁₄H₁₆O₃, with a molecular weight of 232.27 g/mol . Structurally, it features a fused bicyclic system with a furan-3-yl substituent and two methyl groups at positions 3a and 7 (Figure 1). Fraxinellone has demonstrated insecticidal properties, particularly against Mycobacterium pre-3 instar larvae, and serves as a scaffold for synthetic derivatives with enhanced bioactivity .

Structure

3D Structure

Properties

IUPAC Name |

3-(furan-3-yl)-3a,7-dimethyl-3,4,5,6-tetrahydro-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-9-4-3-6-14(2)11(9)13(15)17-12(14)10-5-7-16-8-10/h5,7-8,12H,3-4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYAFLHHHZVPRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=O)OC(C2(CCC1)C)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Natural Isolation from Plant Sources

Fraxinellone is primarily isolated from the root bark of Dictamnus albus and Melia species through solvent extraction and chromatographic purification. The process involves:

- Extraction : Dried root bark is macerated in methanol or ethanol for 72 hours.

- Partitioning : The crude extract is partitioned with ethyl acetate and water to remove polar impurities.

- Chromatography : The ethyl acetate layer is subjected to silica gel column chromatography using a gradient of hexane/ethyl acetate (10:1 to 1:1) to isolate fraxinellone.

- Crystallization : The purified compound is recrystallized from chloroform to yield fraxinellone as colorless crystals with a melting point of 78–80°C.

While natural isolation provides enantiopure fraxinellone, the yield is low (0.02–0.05% w/w), prompting the development of synthetic routes.

Semisynthesis from Fraxinellone Derivatives

Fraxinellone serves as a scaffold for synthesizing analogs via functional group modifications. Key methods include:

Halogenation and Acylation

Halogenation at the furan or benzofuran ring enhances bioactivity. For example:

- Chlorination : Treatment of fraxinellone with N-chlorosuccinimide (NCS) in DMF at 0–5°C yields 2'-chloro-fraxinellone (85% yield).

- Acylation : Reaction with chloroacetyl chloride and AlCl₃ in CH₂Cl₂ produces 2'-chloroacetyl-fraxinellone (35% yield) and 5'-chloroacetyl-fraxinellone (45% yield).

Table 1: Semisynthetic Derivatives of Fraxinellone

| Derivative | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| 2'-Chloro-fraxinellone | NCS, DMF | 0–5°C, 2 h | 85 |

| 5'-Chloroacetyl | ClCH₂COCl, AlCl₃ | CH₂Cl₂, 25°C | 45 |

| 2'-Bromo | NBS, DMF | 0–5°C, 3 h | 78 |

Oxadiazole Conjugation

Fraxinellone reacts with 2-mercapto-5-aryl-1,3,4-oxadiazoles in acetone with K₂CO₃/KI to form insecticidal analogs. For instance:

Total Synthesis

Diels-Alder Approach

The first total synthesis of fraxinellone was achieved via a Diels-Alder reaction between ethyl 3-methylpenta-2,4-dienoate and methacrolein, followed by furan addition:

Pd-Catalyzed Carbonylation

A modern route employs palladium catalysis for stereocontrol:

- Vinyl Iodide Preparation : Cyclohexenone is converted to a vinyl iodide intermediate (Int 2) via kinetic resolution (96:4 enantiomeric ratio).

- Carbonylation : Pd-catalyzed carbonylation of Int 2 with CO in THF produces fraxinellone in 68% yield.

Table 2: Total Synthesis Optimization

| Step | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Diels-Alder | None | Toluene | 110 | 70 |

| Carbonylation | Pd(PPh₃)₄ | THF | 80 | 68 |

Diastereoselective Aldol Condensation

A simplified route for fraxinellone analogs uses aldol condensation:

- Aldol Reaction : Cyclohexenone reacts with benzaldehyde in the presence of L-proline to form a β-hydroxy ketone (83% yield, 90:10 dr).

- Reduction : The ketone is reduced with NaBH₄ to yield the diol (91% yield).

- Cyclization : Treatment with p-toluenesulfonic acid (pTSA) in toluene induces cyclization to fraxinellone analogs (76% yield).

Green Chemistry Approaches

Recent efforts focus on solvent-free and catalytic methods:

Chemical Reactions Analysis

3-Furan-3-yl-3a,7-dimethyl-3a,4,5,6-tetrahydro-3H-isobenzofuran-1-one undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

3-Furan-3-yl-3a,7-dimethyl-3a,4,5,6-tetrahydro-3H-isobenzofuran-1-one has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis, allowing researchers to create more complex molecules for various applications.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of 3-Furan-3-yl-3a,7-dimethyl-3a,4,5,6-tetrahydro-3H-isobenzofuran-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain signaling pathways involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Detailed Analysis

(a) Fraxinellone vs. Sedanolide (CAS 6415-59-4)

- Structural Differences: Sedanolide replaces the furan-3-yl group with a butyl chain, reducing aromaticity and increasing hydrophobicity .

- Physical Properties: Sedanolide has a lower molecular weight (194.27 vs. 232.27) and higher melting point (120°C vs.

- Bioactivity: Fraxinellone is insecticidal, while Sedanolide is primarily used in fragrances, though its bioactivity remains underexplored .

(b) Fraxinellone vs. Compound 6b

- Structural Modifications : Compound 6b introduces two butyl groups on the furan ring, increasing steric bulk and lipophilicity .

- Bioactivity : The dibutyl substitution enhances insecticidal efficacy, as evidenced by in vivo studies on larvae .

(c) Fraxinellone vs. 3-(Furan-2-yl)-6-hydroxy Analogue

- Implications : Enhanced solubility may modify pharmacokinetic profiles but reduce membrane permeability.

(d) Fraxinellone vs. Benzodioxol-substituted Analogue

Research Findings and Trends

- Insecticidal Activity : Fraxinellone derivatives with lipophilic substituents (e.g., dibutyl in Compound 6b) show superior activity due to improved target binding or membrane penetration .

- Synthetic Strategies: Glycosylation (e.g., glucose in ) or quinoline hybridization () further diversifies applications .

- Crystallographic Data : Tools like SHELX and ORTEP-3 () have been critical in resolving conformational details of these compounds .

Biological Activity

3-Furan-3-yl-3a,7-dimethyl-3a,4,5,6-tetrahydro-3H-isobenzofuran-1-one is a compound that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound based on various studies and sources.

- Molecular Formula : C14H16O3

- Molecular Weight : 232.28 g/mol

- CAS Registry Number : 57743-63-2

- IUPAC Name : 3-(Furan-3-yl)-3a,7-dimethyl-3,4,5,6-tetrahydro-2-benzofuran-1-one

Biological Activity Overview

The biological activities of this compound have been studied in various contexts, including its effects on neurodegenerative disorders and its potential as an anti-cancer agent.

1. Neuroprotective Properties

Research has indicated that this compound may exhibit neuroprotective effects. A study highlighted its ability to modulate neurotransmitter systems involved in neurodegeneration. Specifically, it has shown promise in treating conditions such as Alzheimer's disease by influencing the NMDA receptor activity .

2. Anti-Cancer Activity

The compound has also been investigated for its anti-cancer properties. In vitro studies demonstrated that it can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The structural features of the compound contribute to its ability to interact with cellular targets associated with cancer progression .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Modulation of Enzyme Activity : The compound may inhibit key enzymes involved in cell signaling pathways that promote cancer cell growth.

- Antioxidant Activity : It exhibits antioxidant properties that help mitigate oxidative stress in cells, a factor associated with both cancer and neurodegenerative diseases .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.